molecular formula C16H23N3O2 B4518557 4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}morpholine

4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}morpholine

Cat. No.: B4518557
M. Wt: 289.37 g/mol
InChI Key: PBTYLDTXLSVPBU-UHFFFAOYSA-N
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Description

4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}morpholine is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.17902698 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Characterization

One notable application is in the synthesis and characterization of novel compounds. For instance, a study by Bhat et al. (2018) presents the one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing the piperazine/morpholine moiety. These derivatives were synthesized through a simple and efficient method, offering good yields and contributing to the advancement of synthetic methodologies (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Antimicrobial Activities

In the realm of biological applications, the antimicrobial properties of compounds derived from morpholine have been extensively studied. Bektaş et al. (2010) synthesized new 1,2,4-Triazole derivatives, including morpholine and methyl piperazine as amine components, which demonstrated good to moderate activities against test microorganisms. This indicates the potential utility of morpholine derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Drug Delivery Systems

Furthermore, morpholine derivatives have been explored for their potential in drug delivery systems. Rautio et al. (2000) investigated the synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery, highlighting the enhancement of skin permeation offered by these prodrugs compared to naproxen itself (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000).

Material Science and Catalysis

In material science, the structural and catalytic properties of morpholine derivatives have been leveraged. Singh et al. (2013) discussed the synthesis and structural chemistry of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes, which exhibited potent catalytic activity for the Heck reaction. These complexes underscore the role of morpholine derivatives in facilitating efficient catalytic processes (Singh, Das, Prakash, & Singh, 2013).

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-17-6-8-19(9-7-17)16(20)14-2-4-15(5-3-14)18-10-12-21-13-11-18/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTYLDTXLSVPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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